molecular formula C10H7N3OS B1478490 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 2097945-79-2

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol

Cat. No.: B1478490
CAS No.: 2097945-79-2
M. Wt: 217.25 g/mol
InChI Key: XKMYCAFQXZRKTK-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is a useful research compound. Its molecular formula is C10H7N3OS and its molecular weight is 217.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-thiophen-3-yl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c14-10-9-5-8(7-1-4-15-6-7)12-13(9)3-2-11-10/h1-6H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMYCAFQXZRKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2) and cyclin A2, leading to the inhibition of these enzymes. This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can result in the suppression of cell proliferation. The compound’s ability to bind to the active site of CDK2 and form hydrogen bonds with key amino acids such as Leu83 underscores its potential as a therapeutic agent.

Biological Activity

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a thiophene ring fused to a pyrazolo[1,5-a]pyrazine framework, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C10H7N3OS
  • Molecular Weight : 217.25 g/mol
  • Purity : Minimum 95% .

The compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition leads to cell cycle arrest and reduced proliferation in cancer cells .
  • Receptor Interaction : The compound interacts with tropomyosin receptor kinases (TRKs), affecting signaling pathways related to cell differentiation and growth .

Anticancer Activity

Research indicates that this compound possesses anticancer properties through several mechanisms:

  • Cell Cycle Arrest : It induces G0-G1 phase arrest in cancer cell lines, effectively halting the proliferation of tumor cells .
  • Inhibition of Tumor Growth : The compound has demonstrated efficacy against various cancer types by inhibiting tumor growth through its action on CDKs and TRKs .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Antibacterial Activity

Preliminary studies suggest that derivatives of this compound may have antibacterial properties, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the downregulation of key signaling pathways associated with cell survival and proliferation .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo derivatives have highlighted the importance of specific functional groups in enhancing biological activity. Modifications at the thiophene ring or the pyrazolo core can significantly affect potency and selectivity against target enzymes .
  • Pharmacological Evaluations : Comprehensive pharmacological evaluations have shown that this compound has a favorable safety profile and exhibits low toxicity in preliminary toxicological studies .

Data Table: Biological Activity Summary

Activity TypeMechanismTarget Enzymes/ProteinsReference
AnticancerCell cycle arrestCDK2
Inhibition of proliferationTRK
Anti-inflammatoryModulation of inflammatory pathwaysVarious inflammatory mediators
AntibacterialPotential inhibitionBacterial enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol
Reactant of Route 2
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2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.